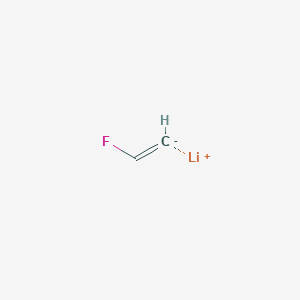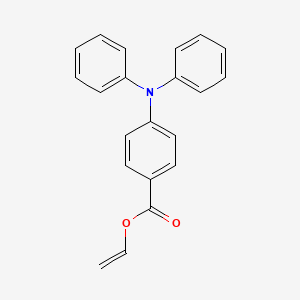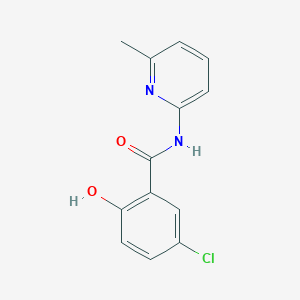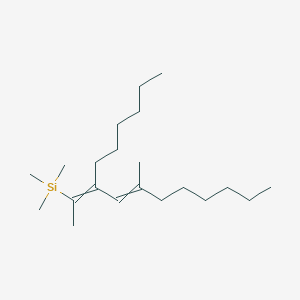![molecular formula C15H15N5O B14227945 1-ethyl-3-(5-phenyl-2H-pyrazolo[3,4-b]pyridin-3-yl)urea CAS No. 557112-45-5](/img/structure/B14227945.png)
1-ethyl-3-(5-phenyl-2H-pyrazolo[3,4-b]pyridin-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-3-(5-phenyl-2H-pyrazolo[3,4-b]pyridin-3-yl)urea is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and have garnered significant interest in medicinal chemistry . The unique structure of this compound, which includes a pyrazolo[3,4-b]pyridine core, makes it a valuable candidate for various scientific research applications.
Preparation Methods
The synthesis of 1-ethyl-3-(5-phenyl-2H-pyrazolo[3,4-b]pyridin-3-yl)urea typically involves the following steps:
Formation of the Pyrazolo[3,4-b]pyridine Core: This can be achieved through the condensation of diphenylhydrazone with pyridine in the presence of iodine.
Substitution Reactions: The core structure can be further modified by introducing various substituents at different positions using reagents such as 1,3-diketones in glacial acetic acid.
Urea Formation: The final step involves the reaction of the substituted pyrazolo[3,4-b]pyridine with ethyl isocyanate to form the desired urea derivative.
Industrial production methods may involve optimizing these synthetic routes to improve yield and reduce costs. This can include the use of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
1-Ethyl-3-(5-phenyl-2H-pyrazolo[3,4-b]pyridin-3-yl)urea can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures to optimize reaction rates and yields.
Scientific Research Applications
1-Ethyl-3-(5-phenyl-2H-pyrazolo[3,4-b]pyridin-3-yl)urea has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-ethyl-3-(5-phenyl-2H-pyrazolo[3,4-b]pyridin-3-yl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in cellular signaling pathways . For example, it may inhibit the activity of kinases involved in cell proliferation, thereby exerting anti-cancer effects .
Comparison with Similar Compounds
1-Ethyl-3-(5-phenyl-2H-pyrazolo[3,4-b]pyridin-3-yl)urea can be compared with other pyrazolopyridine derivatives, such as:
1-Phenyl-3-(5-phenyl-2H-pyrazolo[3,4-b]pyridin-3-yl)urea: This compound has a phenyl group instead of an ethyl group, which may affect its biological activity and solubility.
1-Methyl-3-(5-phenyl-2H-pyrazolo[3,4-b]pyridin-3-yl)urea: The presence of a methyl group can influence the compound’s pharmacokinetic properties.
1-Benzyl-3-(5-phenyl-2H-pyrazolo[3,4-b]pyridin-3-yl)urea: The benzyl group may enhance the compound’s ability to cross biological membranes.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
557112-45-5 |
|---|---|
Molecular Formula |
C15H15N5O |
Molecular Weight |
281.31 g/mol |
IUPAC Name |
1-ethyl-3-(5-phenyl-2H-pyrazolo[3,4-b]pyridin-3-yl)urea |
InChI |
InChI=1S/C15H15N5O/c1-2-16-15(21)18-14-12-8-11(9-17-13(12)19-20-14)10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H3,16,17,18,19,20,21) |
InChI Key |
HXYFPOBULYHGFW-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)NC1=C2C=C(C=NC2=NN1)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Potassium {(E)-[1-(naphthalen-1-yl)ethylidene]amino}(pyridin-4-yl)methanide](/img/structure/B14227869.png)
![2-{(E)-[5-(Furan-2-yl)-1-phenyl-1H-pyrazol-4-yl]diazenyl}benzonitrile](/img/structure/B14227872.png)

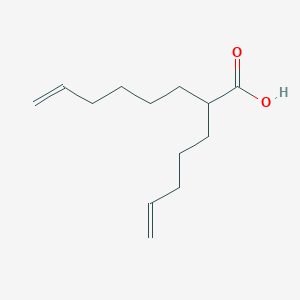
![1-[(1-Phenylethyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B14227900.png)
![4-[4-(benzylamino)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]phenol](/img/structure/B14227904.png)
